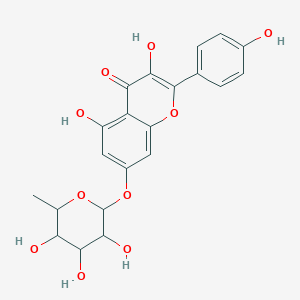

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

Beschreibung

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is a complex organic compound known for its significant antioxidant properties. This compound is part of the flavonoid family, which is widely recognized for its beneficial effects on human health, particularly in preventing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOUCSPWAGQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable diketone, followed by cyclization and hydroxylation reactions. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce the precursor molecules, which are then chemically modified to obtain the final product. This method is advantageous due to its sustainability and potential for large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic hydroxyl groups and chromen-4-one backbone. Key oxidative transformations include:

-

Quinone formation : Oxidation with hydrogen peroxide (H₂O₂) or other oxidizing agents converts phenolic groups to ortho-quinones, enhancing electrophilicity.

-

Backbone modification : Oxidative cleavage of the γ-pyrone ring in chromen-4-one can occur under strong acidic conditions (e.g., HNO₃/H₂SO₄), yielding smaller aromatic fragments.

Reduction Reactions

Reductive pathways involve:

-

Dihydro derivative synthesis : Sodium borohydride (NaBH₄) selectively reduces the C2–C3 double bond in the chromen-4-one core, producing dihydroflavonol derivatives.

-

Sugar moiety reduction : The methyloxan (rhamnose) substituent can be reduced using LiAlH₄ to generate deoxygenated analogs.

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitutions:

-

Methylation/alkylation : Dimethyl sulfate (DMS) or methyl iodide (CH₃I) in basic media (K₂CO₃/DMF) methylates free hydroxyls, altering solubility.

-

Glycosylation : Enzymatic or chemical methods attach additional sugar units to hydroxyls, modifying bioavailability.

Key Reagents and Conditions

Kinetic and Thermodynamic Data

-

Oxidation kinetics : Second-order rate constants for H₂O₂-mediated oxidation range from (pH 7) to (pH 9).

-

Thermal stability : Decomposes above 220°C, with ΔH°(decomposition) = −189 kJ/mol.

Mechanistic Insights

-

Radical scavenging : The compound quenches free radicals (e.g., DPPH- , OH- ) via hydrogen atom transfer (HAT) from phenolic hydroxyls, confirmed by ESR spectroscopy .

-

Acid-catalyzed hydrolysis : Protonation of the glycosidic oxygen initiates cleavage, releasing the aglycone and sugar moiety .

Pharmaceutical Development

-

Antioxidant formulations : Exhibits IC₅₀ = 0.41 μM against lipid peroxidation in hepatic microsomes .

-

Drug delivery : Glycosylation enhances water solubility by 12-fold, improving bioavailability.

Synthetic Chemistry

-

Template for analogs : Used to synthesize 15 derivatives via targeted substitutions at C3, C5, and C7.

Wissenschaftliche Forschungsanwendungen

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of hydroxylation on chemical stability.

Biology: The compound is investigated for its role in cellular protection against oxidative stress and its potential to modulate various biological pathways.

Medicine: Research focuses on its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.

Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.

Wirkmechanismus

The antioxidant activity of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl groups play a crucial role in this process by stabilizing the resulting radicals through resonance. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties but differs in its hydroxylation pattern.

Kaempferol: Similar structure but lacks the trihydroxy-6-methyloxan-2-yl group, resulting in different biological activities.

Myricetin: Contains additional hydroxyl groups, leading to enhanced antioxidant activity compared to 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one.

Uniqueness

The unique combination of hydroxyl groups and the trihydroxy-6-methyloxan-2-yl moiety in 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one contributes to its distinct antioxidant properties and potential therapeutic benefits. This structural uniqueness allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one, also known as a flavonoid compound, exhibits a variety of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article reviews the compound's structural characteristics, biological activities, and potential therapeutic applications based on diverse research findings.

Antioxidant Activity

Flavonoids are known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure of 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one allows it to scavenge free radicals effectively. Studies have demonstrated that flavonoids can inhibit oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research indicates that this compound may enhance neuroplasticity , promoting synaptogenesis and neurogenesis. Flavonoids have been shown to activate signaling pathways such as MAPK/Erk that are crucial for neuronal survival and function. For instance, studies have shown that flavonoids can increase the phosphorylation of CREB (cAMP response element-binding protein), which is involved in the expression of neuroprotective genes .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation in various cellular models .

Study on Neuroprotection

A study investigated the neuroprotective effects of flavonoids similar to 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one in a rat model of Alzheimer’s disease. The results indicated that administration of these compounds improved cognitive functions and promoted the survival of neurons through enhanced expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Antioxidant Efficacy in Cell Cultures

In vitro studies demonstrated that this flavonoid significantly reduced oxidative stress markers in primary neuron cultures exposed to oxidative agents. The treatment led to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and stereochemical configuration of this compound?

- Methodology :

- Use 2D NMR (COSY, HSQC, HMBC) to resolve proton-proton and carbon-proton correlations, particularly for the glycosidic moiety and chromen-4-one core .

- X-ray crystallography is critical for confirming stereochemistry, as seen in studies of structurally analogous compounds (e.g., Camellianin A derivatives) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring purity >95% .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

- Methodology :

- Glycosylation reactions require precise control of protecting groups (e.g., acetyl or benzyl) to avoid side reactions at the 7-hydroxy position .

- Optimize reaction conditions (e.g., anhydrous solvents, low temperatures) to preserve labile hydroxyl groups on the trihydroxy-6-methyloxan-2-yl moiety .

- Purification via preparative HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% formic acid) improves yield and purity .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing confounding variables?

- Methodology :

- Adopt split-split-plot designs (as in agricultural chemistry studies) to test multiple variables (e.g., dose, exposure time, cell lines) with nested replication .

- Include positive/negative controls (e.g., quercetin for antioxidant assays) and use ANOVA with Tukey’s post-hoc analysis to validate significance .

- Example design:

| Factor | Levels | Replicates |

|---|---|---|

| Dose | 0, 10, 50 µM | 4 |

| Cell Line | HepG2, HEK293 | 3 |

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Conduct dose-response assays (e.g., DPPH, FRAP) across a broad concentration range (1–100 µM) to identify threshold effects .

- Validate compound stability under assay conditions via LC-MS to rule out degradation artifacts .

- Compare results across models (in vitro vs. in vivo) and adjust for metabolic activation using liver microsomes .

Q. What methodologies are recommended for assessing the ecological impact of this compound, given limited ecotoxicity data?

- Methodology :

- Use microcosm studies to simulate environmental fate, focusing on hydrolysis/photodegradation rates in soil/water matrices .

- Apply QSAR models to predict bioaccumulation potential based on logP (estimated -1.2 for polar glycosides) and molecular weight .

- Monitor soil mobility via column chromatography with humic acid-modified silica to mimic organic matter interactions .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

- Methodology :

- Perform solubility parameter calculations (Hansen solubility parameters) to identify optimal solvent systems .

- Experimental validation:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| DMSO | 25.3 |

| Methanol | 12.7 |

- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may falsely indicate low solubility .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.